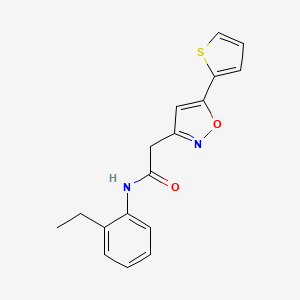

N-(2-ethylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Description

N-(2-ethylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a heterocyclic acetamide derivative featuring a 2-ethylphenyl group linked via an acetamide bridge to a 5-(thiophen-2-yl)isoxazole moiety. This compound combines aromatic (thiophene and phenyl) and heterocyclic (isoxazole) components, which are common in medicinal chemistry for modulating solubility, bioavailability, and target binding.

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-2-12-6-3-4-7-14(12)18-17(20)11-13-10-15(21-19-13)16-8-5-9-22-16/h3-10H,2,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLQFJJYMOSNFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Acetamide Formation: The acetamide group can be introduced by reacting the isoxazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.

Substitution Reactions: The thiophene and ethylphenyl groups can be introduced through substitution reactions using appropriate halogenated precursors and palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Palladium-catalyzed cross-coupling reactions using halogenated precursors.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide would depend on its specific biological target. Generally, isoxazole derivatives can interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally similar molecules from the evidence, focusing on substituent effects, synthetic yields, melting points, and biological activity where applicable.

Substituent Effects on Physical Properties

Compounds in (thiadiazole-based acetamides) share the acetamide backbone but differ in substituents on the heterocyclic core. Key comparisons include:

| Compound ID () | Substituents | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 5e | 4-Chlorobenzylthio, isopropylphenoxy | 74 | 132–134 |

| 5h | Benzylthio, isopropylphenoxy | 88 | 133–135 |

| 5k | Methylthio, methoxyphenoxy | 72 | 135–136 |

- Electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e) slightly reduce yields compared to electron-donating groups (e.g., benzylthio in 5h, 88% yield) .

- Melting points correlate with molecular symmetry and packing efficiency. For example, 5h (benzylthio) and 5k (methoxyphenoxy) have similar melting points (~135°C), suggesting comparable crystallinity despite differing substituents .

The 2-ethylphenyl group could improve lipophilicity, analogous to the isopropylphenoxy groups in compounds .

Data Tables for Key Analogs

Table 1: Physicochemical Properties of Thiadiazole-Based Acetamides ()

| Compound ID | Core Structure | Aromatic Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 5e | 1,3,4-Thiadiazole | 4-Chlorobenzylthio | 74 | 132–134 |

| 5h | 1,3,4-Thiadiazole | Benzylthio | 88 | 133–135 |

| 5k | 1,3,4-Thiadiazole | Methoxyphenoxy | 72 | 135–136 |

Table 2: Bioactive Thiophene Derivatives ()

| Compound ID | Core Structure | Key Substituent | Activity (IC₅₀, MCF7) | Mechanism |

|---|---|---|---|---|

| 24 | Cyclopenta[b]thiophene | Pyrimidinyl sulfamoyl | <1 µM | Tyrosine kinase inhibition |

Biological Activity

N-(2-ethylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the isoxazole derivative class. This compound is of interest due to its potential biological activities, which are attributed to its unique structural features, including an acetamide functional group, a thiophene ring, and an isoxazole moiety. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₆N₂O₂S. The presence of the thiophene and isoxazole rings in its structure may impart unique chemical properties, influencing its interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The thiophene and isoxazole rings can participate in π-π stacking interactions and hydrogen bonding, which may modulate the activity of biological macromolecules. However, detailed biochemical studies are necessary to elucidate these interactions fully.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The interaction of this compound with bacterial enzymes could inhibit growth.

- Anti-inflammatory Effects : Isoxazole derivatives have been studied for their anti-inflammatory properties, potentially making this compound a candidate for further exploration in inflammatory disease models.

- Cytotoxicity : Some studies have indicated that derivatives of isoxazole can exhibit cytotoxic effects against cancer cell lines, suggesting a possible role in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Comparisons with other compounds reveal insights into how modifications can enhance potency:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-bromophenyl)-2-(5-isoxazolyl)acetamide | Contains a bromophenyl group | Different reactivity due to bromine substituent |

| 5-(4-methylphenyl)isoxazole | Lacks the acetamide group | Focused more on aromatic properties than biological activity |

| N-(benzothiazol-2-yl)-acetamide | Contains a benzothiazole instead of thiophene | Different heterocyclic structure may result in varied biological activity |

The unique combination of the ethylphenyl and thiophene groups in this compound distinguishes it from other derivatives and may confer specific biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-ethylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves:

Isoxazole ring formation via 1,3-dipolar cycloaddition between nitrile oxides and dipolarophiles (e.g., thiophene derivatives) .

Acetamide coupling : Reacting the isoxazole intermediate with 2-ethylphenylamine using coupling agents like EDC/HOBt in anhydrous DCM .

- Optimization : Adjust reaction time (4–7 hours), temperature (60–80°C), and solvent polarity (e.g., DMF for polar intermediates) to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Key Techniques :

- NMR Spectroscopy : Confirm regiochemistry of the isoxazole ring and substituent positions (e.g., δ 6.8–7.2 ppm for thiophene protons) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]+: ~351.12 g/mol) .

- HPLC-PDA : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Assays :

- Enzyme inhibition : Test against ecto-5′-nucleotidase (CD73) or lipoxygenase using fluorometric assays (IC50 calculations) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Approach :

Substituent variation : Modify the 2-ethylphenyl group to electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to assess binding affinity shifts .

Isoxazole-thiophene linker optimization : Replace thiophene with furan or pyridine to evaluate π-π stacking interactions .

- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with target binding (e.g., CD73 or kinases) .

Q. How to resolve contradictory data in biological activity across different studies?

- Case Example : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) may arise from:

- Solubility differences : Use logP calculations (e.g., cLogP ~3.2) to optimize formulation with DMSO/PBS mixtures .

- Assay conditions : Standardize inoculum size (1×10⁶ CFU/mL) and incubation time (18–24 hours) .

Q. What strategies mitigate metabolic instability observed in preclinical models?

- Solutions :

- Metabolite identification : Use liver microsome assays (human/rat) to detect hydrolysis of the acetamide bond .

- Prodrug design : Introduce hydrolyzable groups (e.g., tert-butyl esters) at the 2-ethylphenyl moiety to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.